molecular formula C16H17BrO3S B13553723 3-(4-Bromophenyl)propyl 4-methylbenzene-1-sulfonate

3-(4-Bromophenyl)propyl 4-methylbenzene-1-sulfonate

Cat. No.: B13553723
M. Wt: 369.3 g/mol
InChI Key: PRPLKRHRWWFCGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)propyl 4-methylbenzene-1-sulfonate is an organic compound that features a bromophenyl group attached to a propyl chain, which is further linked to a 4-methylbenzene-1-sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)propyl 4-methylbenzene-1-sulfonate typically involves a multi-step process:

    Bromination: The initial step involves the bromination of phenylpropane to introduce the bromine atom at the para position.

    Sulfonation: The next step is the sulfonation of 4-methylbenzene to form 4-methylbenzene-1-sulfonyl chloride.

    Coupling Reaction: Finally, the brominated phenylpropane is reacted with 4-methylbenzene-1-sulfonyl chloride under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)propyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or sulfonation.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the sulfonate group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with LiAlH4 could produce a de-brominated product.

Scientific Research Applications

3-(4-Bromophenyl)propyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism by which 3-(4-Bromophenyl)propyl 4-methylbenzene-1-sulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group can participate in halogen bonding, while the sulfonate group can engage in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)propyl 4-methylbenzene-1-sulfonate
  • 3-(4-Fluorophenyl)propyl 4-methylbenzene-1-sulfonate
  • 3-(4-Methylphenyl)propyl 4-methylbenzene-1-sulfonate

Uniqueness

3-(4-Bromophenyl)propyl 4-methylbenzene-1-sulfonate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can influence the compound’s reactivity and binding affinity, making it distinct from its chloro, fluoro, and methyl analogs.

Properties

Molecular Formula

C16H17BrO3S

Molecular Weight

369.3 g/mol

IUPAC Name

3-(4-bromophenyl)propyl 4-methylbenzenesulfonate

InChI

InChI=1S/C16H17BrO3S/c1-13-4-10-16(11-5-13)21(18,19)20-12-2-3-14-6-8-15(17)9-7-14/h4-11H,2-3,12H2,1H3

InChI Key

PRPLKRHRWWFCGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.